molecular formula C17H17N3O2S B3141020 (1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)(morpholino)methanone CAS No. 478066-98-7

(1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)(morpholino)methanone

Cat. No.: B3141020
CAS No.: 478066-98-7
M. Wt: 327.4 g/mol
InChI Key: MTJKTZZPDUNEBM-UHFFFAOYSA-N
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Description

(1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)(morpholino)methanone is a complex organic compound that belongs to the class of thienopyrazoles This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyrazole core, a phenyl group, a morpholino group, and a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)(morpholino)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[2,3-c]pyrazole core, followed by the introduction of the phenyl group and the morpholino group. The final step involves the formation of the methanone moiety.

    Preparation of Thieno[2,3-c]pyrazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution reactions.

    Addition of Morpholino Group: The morpholino group is typically added through nucleophilic substitution reactions.

    Formation of Methanone Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)(morpholino)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

(1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)(morpholino)methanone has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of (1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
  • 1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-ylmethanol

Uniqueness

Compared to similar compounds, (1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)(morpholino)methanone is unique due to the presence of the morpholino group and the methanone moiety. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(1-methyl-3-phenylthieno[2,3-c]pyrazol-5-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-19-17-13(15(18-19)12-5-3-2-4-6-12)11-14(23-17)16(21)20-7-9-22-10-8-20/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTJKTZZPDUNEBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)C(=O)N3CCOCC3)C(=N1)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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